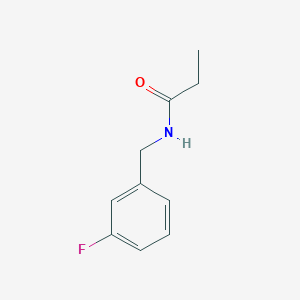
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- typically involves the reaction of phosphorus trichloride with dimethylamine and fluorine sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylamino or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials and as an additive in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the specific molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-2,2,4,4,6,6-hexahydro-4,6-bis[(4-methyl phenyl)amino]-
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans-
Uniqueness
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- stands out due to its unique combination of dimethylamino and fluoro groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
70660-01-4 |
|---|---|
Formule moléculaire |
C8H24F2N7P3 |
Poids moléculaire |
349.24 g/mol |
Nom IUPAC |
4,6-difluoro-2-N,2-N,2-N',2-N',4-N,4-N,6-N,6-N-octamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24F2N7P3/c1-14(2)18(9)11-19(10,15(3)4)13-20(12-18,16(5)6)17(7)8/h1-8H3 |
Clé InChI |
OJAHPXQVHQJVBB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P1(=NP(=NP(=N1)(N(C)C)F)(N(C)C)F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


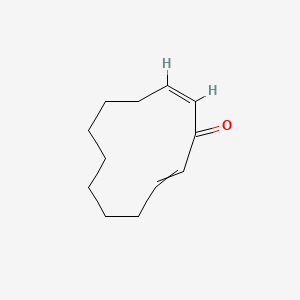
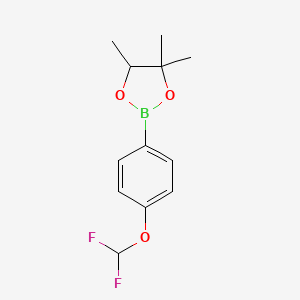


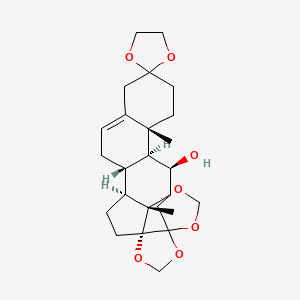

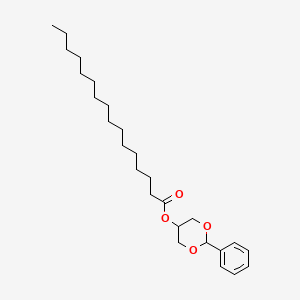

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)

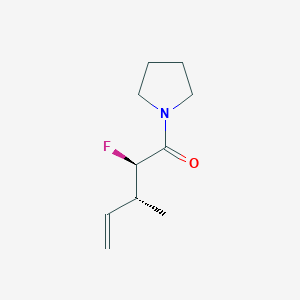
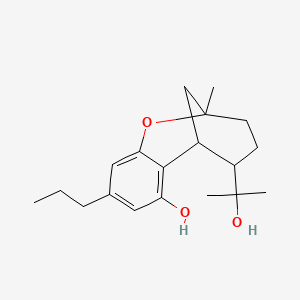
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
